![molecular formula C11H16 B13798313 tetracyclo[5.3.1.02,6.04,9]undecane](/img/structure/B13798313.png)
tetracyclo[5.3.1.02,6.04,9]undecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetracyclo[5.3.1.02,6.04,9]undecane can be synthesized through a series of reactions starting from 2,4-dibromohomoadamantanes. Heating a mixture of endo, exo- and endo, endo-2,4-dibromohomoadamantanes at 180°C in hexamethylphosphoric triamide (HMPT) induces a skeletal rearrangement with concomitant dehydrobromination, yielding tricyclo[5.3.1.04,9]undeca-2,5-diene . Direct photoexcitation of this intermediate in diethyl ether leads to an intramolecular [2+2] cycloaddition, producing 3,5-dehydronoriceane. Finally, hydrogenation of 3,5-dehydronoriceane over platinum oxide (PtO2) results in the formation of this compound .
Industrial Production Methods
While specific industrial production methods for tetracyclo[53102,6
Chemical Reactions Analysis
Types of Reactions
Tetracyclo[5.3.1.02,6.04,9]undecane undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s cage structure allows for unique reactivity patterns compared to more common hydrocarbons.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize this compound.
Reduction: Hydrogenation over platinum oxide (PtO2) is a common method for reducing intermediates to form this compound.
Substitution: Halogenation reactions can be performed using reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxygenated derivatives, while substitution reactions can produce halogenated compounds.
Scientific Research Applications
Tetracyclo[5.3.1.02,6.04,9]undecane has several applications in scientific research:
Chemistry: Its unique structure makes it a valuable model compound for studying polycyclic hydrocarbons and their reactivity.
Medicine: Research into the biological activity of this compound derivatives could lead to new therapeutic agents.
Industry: The compound’s stability and reactivity make it useful in materials science and the development of new polymers.
Mechanism of Action
The mechanism by which tetracyclo[5.3.1.02,6.04,9]undecane exerts its effects is primarily related to its unique cage structure, which influences its reactivity and interactions with other molecules. The molecular targets and pathways involved depend on the specific application and the nature of the derivatives being studied.
Comparison with Similar Compounds
Similar Compounds
Pentacyclo[5.3.1.02,6.03,5.04,9]undecane: This compound has a similar cage structure but with an additional ring, leading to different reactivity and properties.
Tricyclo[5.3.1.04,9]undeca-2,5-diene: An intermediate in the synthesis of tetracyclo[5.3.1.02,6.04,9]undecane, this compound undergoes unique photochemical reactions.
Uniqueness
Tetracyclo[53102,604,9]undecane is unique due to its specific cage structure, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C11H16 |
|---|---|
Molecular Weight |
148.24 g/mol |
IUPAC Name |
tetracyclo[5.3.1.02,6.04,9]undecane |
InChI |
InChI=1S/C11H16/c1-6-2-9-3-8(1)10-4-7(6)5-11(9)10/h6-11H,1-5H2 |
InChI Key |
YYJFFBNXSKWVEF-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1C4C3CC2C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![sodium;hydroxy-[(2S,3R)-3-methyloxiran-2-yl]phosphinate](/img/structure/B13798245.png)

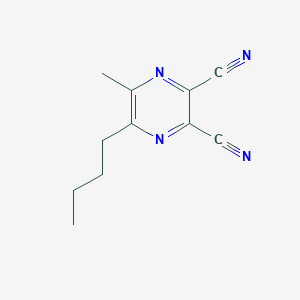
![1-[2-[Bis(2-hydroxypropyl)amino]ethyl-(2-hydroxypropyl)amino]propan-2-ol;titanium](/img/structure/B13798273.png)
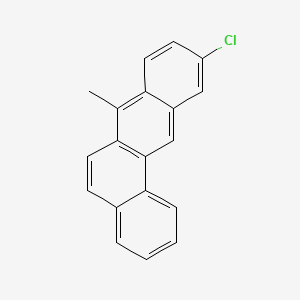
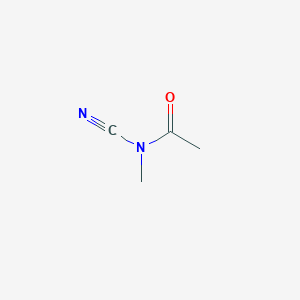
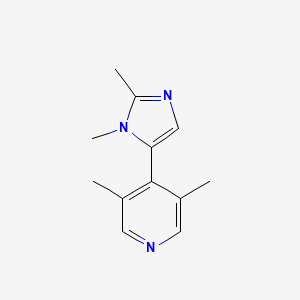
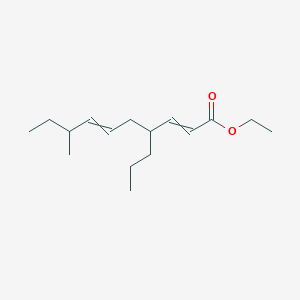
![8-Methyl-3-nitrosoimidazo[1,2-a]pyridine](/img/structure/B13798288.png)

![(1S,2R)-2-ethyl-1,6,6-trimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione](/img/structure/B13798300.png)

![Benzoic acid, 2-[[4-(1-methylethyl)phenyl]methyl]-](/img/structure/B13798319.png)
